molecular formula C20H23N5OS B12136769 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(6-ethyl-2-methylphen yl)acetamide

2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(6-ethyl-2-methylphen yl)acetamide

Cat. No.: B12136769
M. Wt: 381.5 g/mol
InChI Key: PKHLICZUXZMFTM-UHFFFAOYSA-N
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Description

2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(6-ethyl-2-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a triazole ring substituted with amino and methylphenyl groups, making it a potential candidate for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(6-ethyl-2-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the reaction of 4-amino-3-methylphenol with thiosemicarbazide to form the triazole core. This intermediate is then reacted with 2-methylphenyl isothiocyanate under basic conditions to introduce the methylphenyl group. The final step involves the acylation of the triazole derivative with 6-ethyl-2-methylphenylacetyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(6-ethyl-2-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

    Substitution: The amino and methylphenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include nitro derivatives, dihydrotriazole derivatives, and various substituted triazole compounds.

Scientific Research Applications

2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(6-ethyl-2-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(6-ethyl-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, inhibiting the activity of metalloenzymes. Additionally, the compound can interfere with the synthesis of nucleic acids and proteins, leading to its antimicrobial and anticancer effects. The pathways involved include inhibition of DNA replication and disruption of cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-(2-methylphenyl)-1,2,4-triazole-3-thiol
  • N-(6-ethyl-2-methylphenyl)acetamide
  • 5-amino-1,2,4-triazole-3-thiol derivatives

Uniqueness

2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(6-ethyl-2-methylphenyl)acetamide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct biological and chemical properties. Its combination of amino, methylphenyl, and acetamide groups makes it a versatile compound for various applications, setting it apart from other triazole derivatives .

Properties

Molecular Formula

C20H23N5OS

Molecular Weight

381.5 g/mol

IUPAC Name

2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide

InChI

InChI=1S/C20H23N5OS/c1-4-15-10-7-9-14(3)18(15)22-17(26)12-27-20-24-23-19(25(20)21)16-11-6-5-8-13(16)2/h5-11H,4,12,21H2,1-3H3,(H,22,26)

InChI Key

PKHLICZUXZMFTM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3C)C

Origin of Product

United States

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